molecular formula C30H22N2O5 B2494637 N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 862977-46-6

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2494637
CAS No.: 862977-46-6
M. Wt: 490.515
InChI Key: YQJUBVWSMCGABX-UHFFFAOYSA-N
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Description

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring and a xanthene moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions . The xanthene moiety can be introduced through a Friedel-Crafts alkylation reaction, followed by the coupling of the benzofuran and xanthene intermediates using carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The xanthene moiety may also contribute to the compound’s activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and xanthene-based molecules, such as:

  • Benzofuran-2-carboxamide
  • Xanthene-9-carboxylic acid
  • 4-methoxyphenylbenzofuran

Uniqueness

What sets N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide apart is its unique combination of the benzofuran and xanthene moieties, which may result in enhanced biological activities and potential therapeutic applications . This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields.

Biological Activity

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the class of bis-amides, characterized by its unique structure comprising a benzofuran core linked to a xanthene moiety through a carbamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₂₄N₂O₄
  • Molecular Weight : 488.5 g/mol
  • CAS Number : 888462-33-7

The compound's structure features a methoxyphenyl group that enhances its biological activity, potentially influencing its interactions with biological targets.

Research suggests that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Cell Proliferation : Preliminary studies indicate that derivatives of benzofuran can suppress the proliferation of cancer cell lines. For instance, related compounds have shown effectiveness in reducing cell viability in hepatocellular carcinoma (HCC) cells by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-Metastatic Properties : Similar compounds have demonstrated anti-metastatic effects by downregulating proteins associated with epithelial-mesenchymal transition (EMT), such as vimentin and MMP-9, which are critical in cancer metastasis .
  • Regulation of Signaling Pathways : The inhibition of integrin signaling pathways has been observed, leading to decreased migration and invasion capabilities of cancer cells. This suggests that this compound may modulate important signaling cascades involved in tumor progression .

Biological Activity Data

Activity Type Observation Reference
CytotoxicityIC₅₀ values indicate significant suppression of Huh7 cells at concentrations above 5 μM
Anti-Metastatic ActivityInhibition of migration in Huh7 cells; upregulation of E-cadherin
Protein ExpressionDownregulation of integrin α7 and MMP-9; modulation of p53 levels

Case Studies

  • Hepatocellular Carcinoma (HCC) : In vitro studies have shown that this compound can significantly reduce the viability and motility of HCC cell lines such as Huh7 and PLC/PRF/5. The compound’s ability to induce apoptosis and inhibit migration highlights its potential as an anti-cancer agent .
  • Mechanistic Studies : Research on similar benzofuran derivatives has elucidated their role in modulating key pathways involved in cancer progression. For example, the suppression of integrin α7 has been linked to reduced activation of downstream signaling molecules like FAK/AKT, which are pivotal in cell survival and migration .

Properties

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O5/c1-35-19-16-14-18(15-17-19)31-30(34)28-27(22-10-4-7-13-25(22)37-28)32-29(33)26-20-8-2-5-11-23(20)36-24-12-6-3-9-21(24)26/h2-17,26H,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJUBVWSMCGABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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